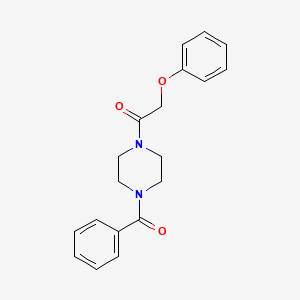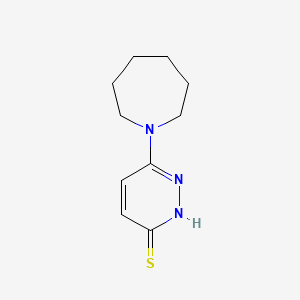
N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide is a chemical compound that belongs to the class of acetamides. It is commonly referred to as FMPA and has been the subject of significant research in the scientific community. FMPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids.
作用機序
FMPA acts as a competitive inhibitor of N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide, which prevents the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide, FMPA increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
FMPA has been shown to produce various biochemical and physiological effects in animal models and in vitro studies. These effects include analgesia, anti-inflammatory effects, and neuroprotection. FMPA has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the advantages of FMPA is its high potency and selectivity for N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide inhibition. FMPA has been shown to be more potent than other N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide inhibitors, such as URB597. However, one of the limitations of FMPA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, FMPA has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on FMPA. One potential application of FMPA is in the treatment of chronic pain, which is a major public health issue. FMPA has been shown to produce analgesic effects in animal models, and further research is needed to determine its efficacy in humans. Another potential application of FMPA is in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis. FMPA has been shown to improve cognitive function and reduce neuroinflammation in animal models, and further research is needed to determine its potential therapeutic effects in humans. Additionally, further research is needed to optimize the synthesis method of FMPA and improve its solubility and selectivity for N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide inhibition.
Conclusion:
In conclusion, FMPA is a potent inhibitor of N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide that has been extensively studied for its potential therapeutic applications in various diseases. FMPA acts by increasing the levels of endocannabinoids in the body, which can produce analgesic, anti-inflammatory, and neuroprotective effects. Although FMPA has some limitations, it remains a promising candidate for the development of novel therapeutics. Further research is needed to optimize its synthesis method, improve its solubility and selectivity, and determine its efficacy in humans.
合成法
The synthesis method of FMPA involves the reaction of 3-fluoroaniline with 2-methylphenol in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with chloroacetyl chloride to form N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide. The synthesis of FMPA is a multistep process that requires careful monitoring and control of reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
FMPA has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. FMPA acts as a potent inhibitor of N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are known to have analgesic, anti-inflammatory, and neuroprotective effects, making FMPA a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11-5-2-3-8-14(11)19-10-15(18)17-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHRROTXOYWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5758986.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5758991.png)

![2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide](/img/structure/B5759008.png)

![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)


![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)

![ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate](/img/structure/B5759074.png)